6,7-Dimethoxyquinoline
Overview
Description
6,7-Dimethoxyquinoline is a synthetic compound that belongs to the class of heterocyclic compounds . It is used as an intermediate for preparing antineoplastic drugs .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyquinoline involves a series of steps including nitrification, condensation, reduction cyclization, and chlorination . The process starts with 3,4-dimethoxyacetophenone as a raw material, which undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone .Molecular Structure Analysis
The molecular weight of 6,7-Dimethoxyquinoline is 189.21 . It is a heterocyclic compound with two methoxy groups attached to the 6th and 7th positions of the quinoline ring .Chemical Reactions Analysis
6,7-Dimethoxyquinoline is a substrate competitive inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . It is used in the synthesis of various derivatives, such as 2,4-diamino-6,7-dimethoxyquinoline .Physical And Chemical Properties Analysis
6,7-Dimethoxyquinoline is an oil at room temperature . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Chemical Synthesis
6,7-Dimethoxyquinoline is utilized in various areas of research including Life Science, Material Science, and Chemical Synthesis. It serves as a key intermediate in the synthesis of complex molecules due to its reactive properties and structural versatility .
Epigenetic Regulation
This compound has been identified as a potent inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation. It is part of the 6,7-Dimethoxyquinazoline analogues like BIX-01294, which are known for their substrate competitive inhibition of G9a .
Antitumor Activity
A series of 6,7-dimethoxyquinazoline derivatives have been designed and synthesized with diaryl urea scaffolds. These derivatives have shown excellent potency against various cancer cell lines, highlighting the antitumor potential of 6,7-Dimethoxyquinoline .
Preparation Method
There is a documented preparation method for 4-chloro-6,7-dimethoxyquinoline which involves a nitrification process starting from 3,4-dimethoxyacetophenone. This showcases the compound’s role in advanced chemical synthesis techniques .
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .
Mode of Action
6,7-Dimethoxyquinoline interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .
Biochemical Pathways
G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of 6,7-Dimethoxyquinoline.
Result of Action
The inhibition of G9a by 6,7-Dimethoxyquinoline can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .
Safety and Hazards
properties
IUPAC Name |
6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPMVJGEGAJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446028 | |
Record name | 6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67278-27-7 | |
Record name | 6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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